molecular formula C20H29N3O B15323071 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one

1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one

Cat. No.: B15323071
M. Wt: 327.5 g/mol
InChI Key: GBTPXKVJZOECKF-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one is a synthetic dihydropyrimidinone derivative characterized by a benzyl group at position 1, a methyl group at position 5, and an octylamino substituent at position 3. The dihydropyrimidinone core is a privileged scaffold in medicinal and materials chemistry due to its conformational flexibility and hydrogen-bonding capacity.

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

1-benzyl-5-methyl-4-(octylamino)pyrimidin-2-one

InChI

InChI=1S/C20H29N3O/c1-3-4-5-6-7-11-14-21-19-17(2)15-23(20(24)22-19)16-18-12-9-8-10-13-18/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3,(H,21,22,24)

InChI Key

GBTPXKVJZOECKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC(=O)N(C=C1C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key steps. The synthetic route typically includes the following steps :

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized using a base-catalyzed cyclization reaction. This involves the reaction of appropriate precursors in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures.

    Introduction of the Octylamino Group: The octylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrimidine intermediate with an octylamine derivative under high-pressure conditions in methanol.

    Benzylation: The final step involves the benzylation of the pyrimidine core. This is achieved by reacting the intermediate with benzyl bromide in the presence of a base such as lithium iodide in dry tetrahydrofuran.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one undergoes several types of chemical reactions :

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the octylamino group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The peptidomimetic compound 1-Benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one, also known as LT87, has shown potential cardioprotective effects in a mouse model of myocardial ischemia (MI) . It was observed that the administration of this compound in mice with MI could block the pathophysiological manifestation of MI, leading to the normalization of blood levels of CK, LDH, and troponin, restoration of tissue damage, and a 100% survival rate .

Scientific Research Applications

  • Cardioprotection: 1-Benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one has demonstrated a cardioprotective effect in a myocardial ischemia (MI) mouse model . The compound was able to block the pathophysiological manifestation of MI, resulting in normalization of CK, LDH, and troponin blood levels, restoration of the concomitant tissue damage, and a 100% survival rate .
  • TLR4 Complex Interaction: In vitro data and in silico analysis provided evidence for a direct interaction of 1-Benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one with the TLR4 complex .
  • Inhibition of IFN-β: Studies suggest that inhibition of IFN-β might be a therapeutic approach to treat septic shock . A dimeric derivative of LT87, LT127, exhibited a dose-dependent inhibition of LPS-mediated IFN-β and subsequent CXCL10 mRNA transcription . The effect was selective and transduced through TLR4- and TRAM/TRIF-mediated signaling, with no significant effect on MyD88-dependent signaling .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves several key molecular targets and pathways :

    Toll-like Receptor 4 (TLR4) Inhibition: The compound inhibits TLR4-mediated signaling pathways, which are crucial for the activation of immune responses. By blocking TLR4, the compound reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage.

    Interferon-beta (IFN-β) Modulation: The compound selectively inhibits the production of IFN-β, a cytokine involved in immune responses. This inhibition is mediated through the TRAM/TRIF signaling pathway, which is downstream of TLR4 activation.

Comparison with Similar Compounds

Structural Analog: 2,5-Dihydro-3,6-bis(octylamino)terephthalate (1d@2d)

Key Differences :

  • Core Structure: 1d@2d features a terephthalate core with two octylamino groups, whereas the target compound has a dihydropyrimidinone ring.
  • Substituents: The bis(octylamino) groups in 1d@2d enhance mechanical flexibility, enabling applications in flexible crystal lasing. The target compound’s single octylamino group may reduce conformational adaptability but improve solubility.

Research Findings :

  • 1d@2d exhibits elastic crystal behavior with an amplified spontaneous emission (ASE) threshold of 115 kW cm⁻², comparable to rigid crystals . This suggests that octylamino groups stabilize flexible crystal lattices.
  • The target compound’s dihydropyrimidinone core may prioritize hydrogen-bonding interactions over mechanical flexibility, limiting its utility in flexible optoelectronics but favoring pharmaceutical applications (e.g., kinase inhibition).

Functional Analog: 5-Methylcytosine (6-Amino-5-methyl-1,2-dihydropyrimidin-2-one)

Key Differences :

  • Substituents: 5-Methylcytosine lacks the benzyl and octylamino groups but shares the dihydropyrimidinone core with a methyl group at position 4.
  • Function: 5-Methylcytosine is a DNA methylation marker, whereas the target compound’s substituents suggest non-biological applications (e.g., liquid crystals or surfactants).

Research Findings :

  • The methyl group in 5-methylcytosine alters base-pairing without disrupting hydrogen bonding, critical for epigenetic regulation .
  • The target compound’s benzyl and octylamino groups likely disrupt hydrogen-bonding networks, redirecting its utility toward materials science.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one Dihydropyrimidinone 1-Benzyl, 5-methyl, 4-octylamino ~343.5 Potential surfactant or liquid crystal
1d@2d (2,5-Dihydro-3,6-bis(octylamino)terephthalate) Terephthalate Bis(octylamino) ~510.6 Flexible lasing (ASE threshold: 115 kW cm⁻²)
5-Methylcytosine Dihydropyrimidinone 5-Methyl, 6-amino 125.1 Epigenetic regulation

Mechanistic and Functional Insights

  • Hydrophobicity: The octylamino chain in the target compound increases hydrophobicity compared to 5-methylcytosine, suggesting utility in lipid-rich environments or self-assembling materials.
  • Biological vs. Material Applications : Structural modifications redirect functionality: 5-methylcytosine’s biological role vs. 1d@2d’s optoelectronic use.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one?

The synthesis typically involves multi-step reactions, starting with the condensation of benzylamine and a β-ketoester derivative under acidic conditions, followed by alkylation with octylamine. Key steps include refluxing in anhydrous solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours, with catalysts like Lewis acids (e.g., ZnCl₂) to enhance yield. Monitoring reaction progress via TLC or HPLC ensures intermediate formation .

Q. How can chromatographic techniques be optimized for purifying this compound?

Column chromatography using silica gel (60–120 mesh) with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is standard. For complex mixtures, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) improves separation. Purity ≥95% is achievable with multiple elution cycles .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., benzyl, octylamino groups).
  • MS : High-resolution ESI-MS for molecular ion validation.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm dihydropyrimidinone core .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s solid-state structure?

Single-crystal X-ray diffraction data refined via SHELXL (for small molecules) or SHELXS (for structure solution) can determine bond lengths, angles, and stereochemistry. ORTEP-3 visualization aids in analyzing thermal ellipsoids and hydrogen-bonding networks. Note: High-resolution data (≤1.0 Å) is critical for accurate refinement .

Q. What methodologies identify hydrogen-bonding patterns influencing crystallographic packing?

Graph set analysis (e.g., Etter’s rules) applied to X-ray data reveals motifs like R₂²(8) rings or chains. Computational tools (e.g., Mercury, PLATON) quantify donor-acceptor distances and angles, linking packing efficiency to physicochemical stability .

Q. How can computational modeling predict biological activity or binding affinity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., enzymes, receptors).
  • QSAR : Correlate substituent effects (e.g., octylamino hydrophobicity) with activity using descriptors like logP or polar surface area .

Q. What strategies address contradictions between synthetic yields and computational predictions?

Re-evaluate reaction parameters (e.g., solvent polarity, temperature) if DFT calculations suggest favorable thermodynamics but experimental yields are low. Verify intermediates via LC-MS to identify side reactions (e.g., hydrolysis or dimerization) .

Q. How are structure-activity relationships (SAR) studied for this compound’s pharmacological potential?

  • Analog synthesis : Modify substituents (e.g., benzyl to phenyl or octylamino to shorter alkyl chains).
  • In vitro assays : Test antiviral/antibacterial activity against reference strains (e.g., HIV-1 RT inhibition assays for dihydropyrimidinones, as seen in emtricitabine derivatives) .

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